

# Protocol for DPhPC Liposome Formation Using Sonication

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## Compound of Interest

Compound Name: *Dphpc*

Cat. No.: *B15577321*

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## Application Note

### Introduction

1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) is a synthetic phospholipid characterized by its branched acyl chains, which prevent the formation of a gel phase, thus maintaining a fluid state across a broad temperature range. This property makes **DPhPC** an excellent model lipid for studying membrane biophysics and for applications requiring stable liposomes under varying thermal conditions. Sonication is a widely employed technique for the preparation of small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs). This method utilizes high-frequency sound waves to disrupt the larger lipid structures, leading to the formation of smaller, more uniform liposomes.

This document provides a detailed protocol for the preparation of **DPhPC** liposomes using a probe-tip sonicator. The procedure is intended for researchers, scientists, and drug development professionals.

### Principle of Sonication for Liposome Formation

Sonication disperses lipids in an aqueous medium by applying high-energy sound waves. This process breaks down large, multilamellar lipid aggregates into smaller fragments, which then self-assemble into unilamellar vesicles. The size of the resulting liposomes is dependent on several factors, including the sonication time, power, and the specific lipid composition. Probe sonication is generally more efficient at reducing vesicle size compared to bath sonication.

# Experimental Protocol

## Materials

- 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) powder or chloroform solution
- Chloroform (if starting from powder)
- Hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)[1]
- Nitrogen or Argon gas
- Glass vials (e.g., 2.0 mL)[1]
- Probe-tip sonicator with a microtip
- Vortex mixer
- Analytical balance
- Microcentrifuge
- Eppendorf tubes (2.0 mL)

## Procedure

### 1. Lipid Film Preparation

a. If using **DPhPC** powder, dissolve it in chloroform to a desired concentration (e.g., 10-20 mg/mL). b. Transfer a calculated volume of the **DPhPC** solution to a clean glass vial. c. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial. d. To ensure complete removal of the organic solvent, place the vial under a high vacuum for at least 2 hours.

### 2. Hydration of the Lipid Film

a. Add the desired volume of hydration buffer to the vial containing the dry lipid film. The final lipid concentration can be varied (e.g., 2.0 to 25.0 mg/mL).[1] b. Vortex the vial for several

minutes to hydrate the lipid film and form a milky suspension of multilamellar vesicles (MLVs).  
[1]

### 3. Sonication

a. Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication. b. Immerse the microtip of the probe sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vial. c. Sonicate the suspension using a pulsed setting to avoid overheating. A typical setting is a 20% duty cycle with a pulse of 2 seconds on followed by a 2-second rest period.[1] d. The total sonication time will influence the final liposome size. A total sonication time of 8 minutes, performed in four 2-minute cycles, is a good starting point.[1] e. It is crucial to monitor the temperature of the sample and allow for adequate rest periods to prevent lipid degradation.[1]

### 4. Post-Sonication Processing

a. After sonication, the liposome suspension should appear clearer. b. To remove any titanium particles shed from the sonicator probe and any remaining large lipid aggregates, centrifuge the sample at 10,000 x g for 3 minutes.[1] c. Carefully transfer the supernatant containing the **DPhPC** liposomes to a clean Eppendorf tube.[1]

### 5. Storage

a. Store the prepared liposomes at 4°C. For short-term storage (up to 24 hours), they can be used directly.[1] b. If stored for longer periods, it is advisable to perform an additional centrifugation step before use to remove any precipitated lipid.[1]

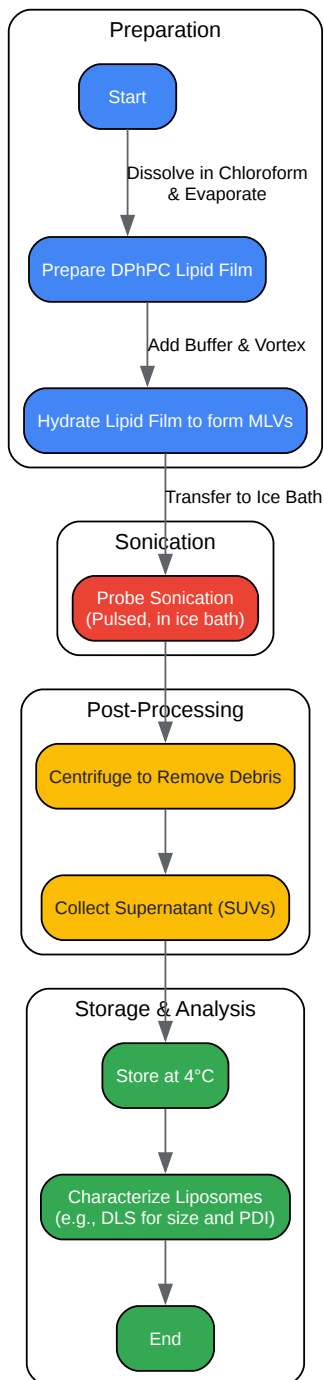
## Data Presentation

The following table summarizes representative quantitative data for liposomes prepared by sonication. Note: This data is for liposomes composed of other lipids (DPPC and a mix for omega-3 fatty acid encapsulation) and serves as an illustrative example of the expected outcomes. The specific size and polydispersity of **DPhPC** liposomes will depend on the precise experimental conditions.

Lipid Composition	Sonication Method	Sonication Time (min)	Mean Diameter (nm)	Polydispersity Index (PDI)	Reference
DPPC	Probe Sonication	6	Not Reported	Not Reported	<a href="#">[1]</a>
DPPC	Probe Sonication	12	Not Reported	Not Reported	<a href="#">[1]</a>
DPPC	Probe Sonication	20	Not Reported	Not Reported	<a href="#">[1]</a>
DPPC	Probe Sonication	28	Not Reported	Not Reported	<a href="#">[1]</a>
DPPC	Probe Sonication	36	Not Reported	Not Reported	<a href="#">[1]</a>
Omega-3 FA loaded	Probe Sonication	Not Specified	90.1 ± 2.3	0.14 ± 0.02	
Omega-3 FA loaded	Bath Sonication	Not Specified	381.2 ± 7.8	0.55 ± 0.03	

## Experimental Workflow Diagram

## Workflow for DPhPC Liposome Formation via Sonication

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Caption: Workflow for **DPhPC** liposome formation.

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## References

- 1. General preparation of liposomes using probe-tip sonication [protocols.io]
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